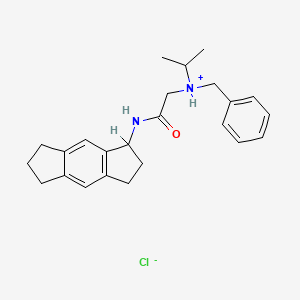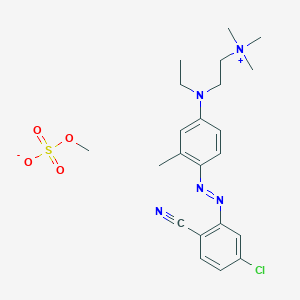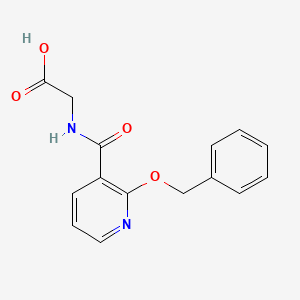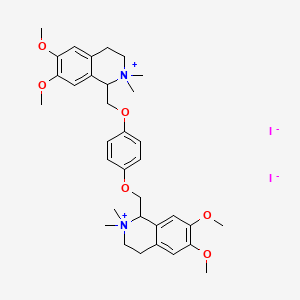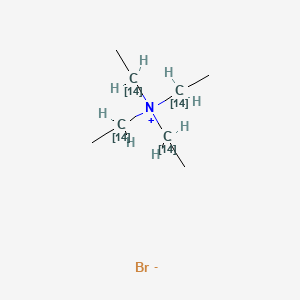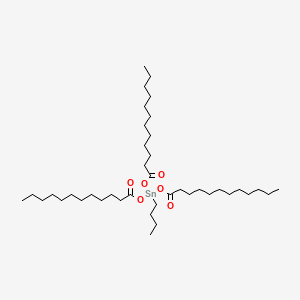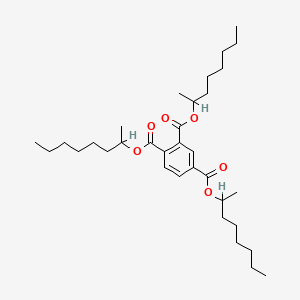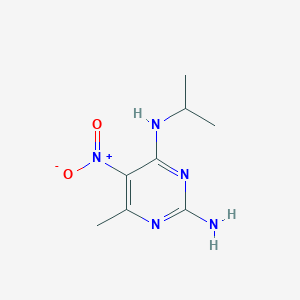
N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine is a heterocyclic compound with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of 2-substituted 4,6-dihydroxypyrimidines. The nitration process can be carried out using concentrated sulfuric acid and nitric acid, leading to the formation of 5,5-dinitro derivatives . The reaction conditions include maintaining a low temperature and using a high concentration of nitric acid to ensure the formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Aromatic nucleophilic substitution reactions can occur, where nucleophiles replace the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Amino derivatives: Formed through reduction of the nitro group.
Substituted pyrimidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4,6-diaminopyrimidine: A similar compound with a pyrimidine core but lacking the nitro and isopropyl groups.
6-methyl-5-nitro-2,4-diaminopyrimidine: Similar structure but without the isopropyl group.
Uniqueness
N4-isopropyl-6-methyl-5-nitropyrimidine-2,4-diamine is unique due to the presence of both the nitro and isopropyl groups, which enhance its chemical reactivity and potential biological activity. These functional groups contribute to its distinct properties and applications compared to other pyrimidine derivatives.
Properties
CAS No. |
500161-90-0 |
|---|---|
Molecular Formula |
C8H13N5O2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-methyl-5-nitro-4-N-propan-2-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13N5O2/c1-4(2)10-7-6(13(14)15)5(3)11-8(9)12-7/h4H,1-3H3,(H3,9,10,11,12) |
InChI Key |
APDJTFYXTJTGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)NC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)
![5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid](/img/structure/B13758143.png)

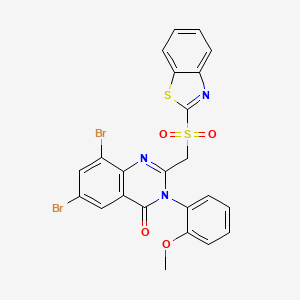
![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)
